molecular formula C8H6I2O2 B2870222 3,5-Diiodo-4-methoxybenzaldehyde CAS No. 32024-14-9

3,5-Diiodo-4-methoxybenzaldehyde

Cat. No.: B2870222
CAS No.: 32024-14-9
M. Wt: 387.943
InChI Key: KDZWGCFOYVWUNT-UHFFFAOYSA-N
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Description

3,5-Diiodo-4-methoxybenzaldehyde is an organic compound with the molecular formula C8H6I2O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with two iodine atoms at the 3 and 5 positions and a methoxy group at the 4 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diiodo-4-methoxybenzaldehyde typically involves the iodination of 4-methoxybenzaldehyde. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in an acidic medium to facilitate the formation of the iodonium ion, which then reacts with the aromatic ring to form the diiodinated product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3,5-Diiodo-4-methoxybenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Diiodo-4-methoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Diiodo-4-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. For example, in cancer research, it has been shown to inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it can induce protein dephosphorylation, affecting various signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    3,5-Diiodoanisaldehyde: Similar structure but lacks the methoxy group at the 4 position.

    3,4-Dihydroxy-5-methoxybenzaldehyde: Similar structure but has hydroxyl groups instead of iodine atoms.

    4-Methoxybenzaldehyde: Lacks the iodine atoms at the 3 and 5 positions

Uniqueness

3,5-Diiodo-4-methoxybenzaldehyde is unique due to the presence of both iodine atoms and a methoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Biological Activity

3,5-Diiodo-4-methoxybenzaldehyde is a halogenated aromatic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves halogenation reactions of methoxy-substituted benzaldehydes. Various synthetic routes have been explored, including:

  • Electrophilic Aromatic Substitution : Utilizing iodine sources in the presence of Lewis acids to introduce iodine substituents at the 3 and 5 positions.
  • Refluxing with Iodine : Direct iodination under reflux conditions has been reported to yield high purity products.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines:

  • Breast Cancer : The compound showed potent inhibitory effects on breast cancer cell proliferation, with IC50 values in the low micromolar range.
  • CNS and Lung Cancer : Similar activities were observed in CNS and lung cancer cell lines, suggesting a broad-spectrum anticancer potential .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)
Breast Cancer2.5
CNS Cancer3.0
Lung Cancer2.8

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been investigated for anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in vitro.

  • Mechanism : The compound appears to modulate signaling pathways associated with inflammation, potentially by inhibiting NF-kB activation.

Table 2: Anti-inflammatory Activity

AssayResult
Cytokine InhibitionIL-6 (50% inhibition)
NF-kB ActivationInhibited at 10 µM

Case Studies

  • Case Study on Breast Cancer Treatment :
    A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through caspase activation.
  • Zebrafish Model for Toxicity Assessment :
    In vivo studies using zebrafish models indicated that while the compound exhibited significant therapeutic effects against cancer cells, it also showed minimal toxicity at therapeutic doses, making it a promising candidate for further development .

Properties

IUPAC Name

3,5-diiodo-4-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6I2O2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZWGCFOYVWUNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1I)C=O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6I2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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